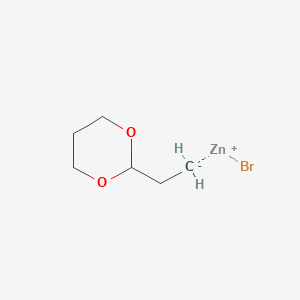

(1,3-Dioxan-2-ylethyl)ZINC bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,3-Dioxan-2-ylethyl)ZINC bromide” is a pharmaceutically synthesized compound that can be used in the research of anti-inflammatory and anti-cancer drugs . It has a CAS Number of 307531-82-4 and a molecular weight of 260.45 .

Molecular Structure Analysis

The IUPAC name of this compound is zinc (II) 2- (1,3-dioxan-2-yl)ethan-1-ide bromide . The InChI code is 1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 .Physical And Chemical Properties Analysis

“this compound” is stored at a temperature between 28 C . It has a molecular weight of 260.45 .Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of Furan Derivatives : Rieke and Kim (2011) reported the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan, which was further used to synthesize 5-substituted furan derivatives via coupling with aryl halides and acid chlorides, yielding products in good to excellent yields. This methodology showcases the utility of zinc-based reagents in the synthesis of complex organic molecules (Rieke & Kim, 2011).

Catalysis in Polymerization : Kricheldorf and Damrau (1998) explored the use of zinc L-lactate as a catalyst in the polymerization of 1,4-dioxan-2-one, demonstrating the potential of zinc compounds in polymer science for producing materials with specific properties and high molecular weights (Kricheldorf & Damrau, 1998).

Materials Science

- Coordination Polymers and Sensing Applications : Hua et al. (2015) synthesized novel zinc(II) coordination polymers with mixed ligands, exhibiting unique structural properties and potential applications in selective sorption and fluorescence sensing, highlighting the versatility of zinc compounds in materials science (Hua et al., 2015).

Biological Applications

- Neuroprotection : Choi et al. (2019) investigated the neuroprotective effects of zinc on neural stem cells exposed to hypoxia, demonstrating that sublethal doses of zinc could protect cells through the activation of the PI3K pathway, suggesting potential therapeutic applications of zinc compounds in stroke and neurodegenerative diseases (Choi et al., 2019).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide can be achieved through a Grignard reaction followed by a reaction with zinc bromide.", "Starting Materials": [ "1,3-Dioxan-2-ol", "Bromomethane", "Magnesium", "Diethyl ether", "Zinc bromide" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a dry round-bottom flask and add diethyl ether to cover the magnesium. Add 1,3-Dioxan-2-ol dropwise to the flask while stirring. Add bromomethane dropwise to the flask while stirring. Allow the reaction to proceed for several hours until the Grignard reagent is formed.", "Step 2: Reaction with Zinc Bromide", "Add zinc bromide to the Grignard reagent while stirring. Allow the reaction to proceed for several hours until the desired product, (1,3-Dioxan-2-ylethyl)ZINC bromide, is formed.", "Step 3: Isolation of Product", "The product can be isolated by filtration and washing with diethyl ether. The product can be further purified by recrystallization from a suitable solvent." ] } | |

CAS RN |

307531-82-4 |

Molecular Formula |

C6H11BrO2Zn |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

bromozinc(1+);2-ethyl-1,3-dioxane |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |

InChI Key |

ALTXXOLEYMBUCK-UHFFFAOYSA-M |

SMILES |

[CH2-]CC1OCCCO1.[Zn+]Br |

Canonical SMILES |

[CH2-]CC1OCCCO1.[Zn+]Br |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

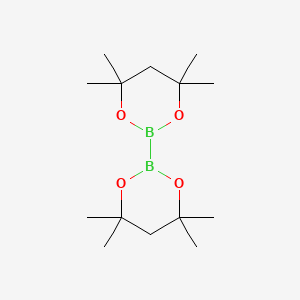

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)